![molecular formula C13H8F6N2 B14217148 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-70-2](/img/structure/B14217148.png)
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile coreCommon reagents used in these reactions include alkynes, trifluoroethylamines, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Prop-2-yn-1-yl)benzonitrile
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of both prop-2-yn-1-yl and 2,2,2-trifluoroethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
821777-70-2 |
|---|---|
Molecular Formula |
C13H8F6N2 |
Molecular Weight |
306.21 g/mol |
IUPAC Name |
4-[prop-2-ynyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H8F6N2/c1-2-5-21(8-12(14,15)16)10-4-3-9(7-20)11(6-10)13(17,18)19/h1,3-4,6H,5,8H2 |
InChI Key |
ZRGJFYVDECKAGV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


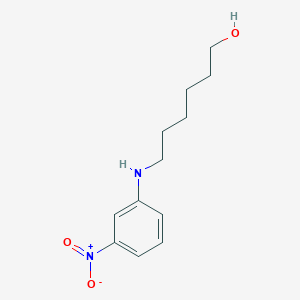
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
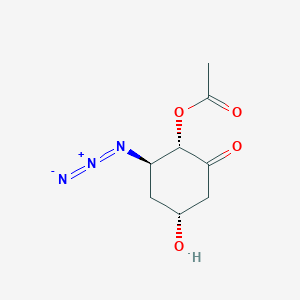
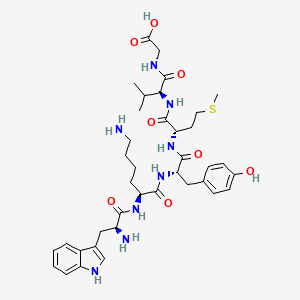
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
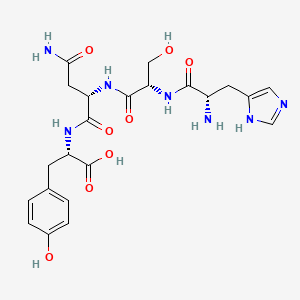
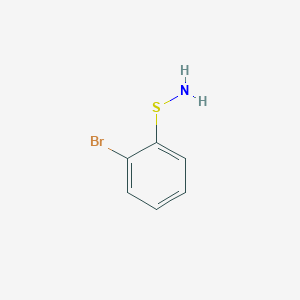
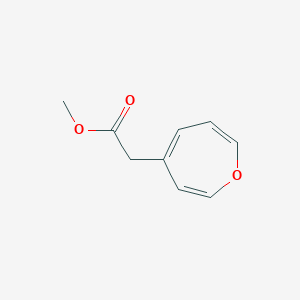

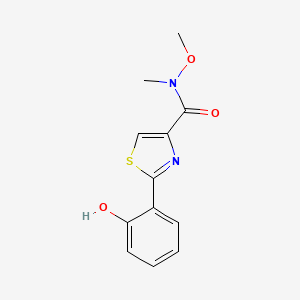

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
